1,5-Dichloro-9-methyl-anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dichloro-9-methyl-anthracene is an organic compound with the molecular formula C15H10Cl2. It belongs to the class of anthracene derivatives, which are known for their aromatic properties and are widely used in various chemical applications . This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the anthracene core, making it a unique derivative with specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-9-methyl-anthracene typically involves the chlorination of 9-methyl-anthracene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms are introduced at the 1 and 5 positions of the anthracene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dichloro-9-methyl-anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroanthracene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,5-Dichloro-9-methyl-anthracene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,5-Dichloro-9-methyl-anthracene involves its interaction with cellular components, leading to various biological effects. The compound has been shown to inhibit lipid peroxidation and exhibit cytotoxic effects on cancer cells. It achieves this by interfering with cellular redox processes and inducing oxidative stress . The molecular targets include enzymes involved in oxidative metabolism and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,5-Dichloro-9-methyl-anthracene can be compared with other anthracene derivatives such as:
9-Methyl-anthracene: Lacks the chlorine substituents, resulting in different chemical reactivity and biological activity.
1,8-Dichloro-9-methyl-anthracene: Similar structure but with chlorine atoms at different positions, leading to variations in chemical properties and applications.
9,10-Dichloroanthracene: Another chlorinated anthracene derivative with distinct reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
27532-80-5 |
---|---|
Molekularformel |
C15H10Cl2 |
Molekulargewicht |
261.1 g/mol |
IUPAC-Name |
1,5-dichloro-9-methylanthracene |
InChI |
InChI=1S/C15H10Cl2/c1-9-11-5-3-6-13(16)12(11)8-10-4-2-7-14(17)15(9)10/h2-8H,1H3 |
InChI-Schlüssel |
JLANVPFRLYRXNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC3=C1C=CC=C3Cl)C=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.